molecular formula C24H16N2 B082921 1-(2-Cyanostyryl)-4-(4-cyanostyryl)benzene CAS No. 13001-38-2

1-(2-Cyanostyryl)-4-(4-cyanostyryl)benzene

Cat. No.: B082921
CAS No.: 13001-38-2
M. Wt: 332.4 g/mol
InChI Key: OQVQNTRMZCGXIB-ICYHVJMASA-N
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Description

1-(2-Cyanostyryl)-4-(4-cyanostyryl)benzene is an organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features two cyanostyryl groups attached to a benzene ring, making it a subject of interest in organic chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Cyanostyryl)-4-(4-cyanostyryl)benzene typically involves the reaction of benzene derivatives with cyanostyryl compounds under specific conditions. One common method includes the use of a base-catalyzed reaction where the benzene derivative is treated with 2-cyanostyryl and 4-cyanostyryl compounds in the presence of a suitable base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis, making it feasible for large-scale production.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Cyanostyryl)-4-(4-cyanostyryl)benzene undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.

    Substitution: Electrophilic substitution reactions can occur on the benzene ring, where substituents like halogens or nitro groups can be introduced using reagents such as halogens (chlorine, bromine) or nitrating mixtures.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Chlorine gas in the presence of a catalyst like iron(III) chloride.

Major Products Formed:

    Oxidation: Carboxylic acids.

    Reduction: Amines or alcohols.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

1-(2-Cyanostyryl)-4-(4-cyanostyryl)benzene has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and materials.

    Medicine: Investigated for its potential use in drug development and therapeutic applications.

    Industry: Utilized in the production of advanced materials such as organic semiconductors and light-emitting diodes (LEDs).

Mechanism of Action

The mechanism by which 1-(2-Cyanostyryl)-4-(4-cyanostyryl)benzene exerts its effects is primarily through its interaction with specific molecular targets and pathways. In biological systems, it may interact with cellular components, leading to changes in fluorescence properties that can be used for imaging and diagnostic purposes. In materials science, its unique electronic properties make it suitable for use in optoelectronic devices.

Comparison with Similar Compounds

  • 1-(2-Cyanostyryl)-4-(4-methylstyryl)benzene
  • 1-(2-Cyanostyryl)-4-(4-ethynylstyryl)benzene
  • 1-(2-Cyanostyryl)-4-(4-methoxystyryl)benzene

Comparison: 1-(2-Cyanostyryl)-4-(4-cyanostyryl)benzene is unique due to the presence of two cyanostyryl groups, which impart distinct electronic and structural properties. Compared to similar compounds, it exhibits different reactivity and stability, making it particularly useful in applications requiring specific electronic characteristics.

Properties

IUPAC Name

2-[(E)-2-[4-[(E)-2-(4-cyanophenyl)ethenyl]phenyl]ethenyl]benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H16N2/c25-17-22-13-11-20(12-14-22)6-5-19-7-9-21(10-8-19)15-16-23-3-1-2-4-24(23)18-26/h1-16H/b6-5+,16-15+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQVQNTRMZCGXIB-ICYHVJMASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C=CC2=CC=C(C=C2)C=CC3=CC=C(C=C3)C#N)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)/C=C/C2=CC=C(C=C2)/C=C/C3=CC=C(C=C3)C#N)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H16N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13001-38-2
Record name Benzonitrile, 2-[2-[4-[2-(4-cyanophenyl)ethenyl]phenyl]ethenyl]-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 2-[2-[4-[2-(4-cyanophenyl)vinyl]phenyl]vinyl]benzonitrile
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.032.562
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the main application of Fluorescent Brightener ER-II?

A1: Fluorescent Brightener ER-II is primarily used in the textile industry. It enhances the perceived whiteness of fabrics by absorbing ultraviolet light and re-emitting it as visible blue light. [, ]

Q2: Can you describe a recently developed method for synthesizing Fluorescent Brightener ER-II?

A2: A recent study outlines a one-pot synthesis method for ER-II. This method involves reacting diethyl o-cyanobenzyl phosphonate and p-phthalaldehyde, followed by the addition of diethyl p-cyanobenzyl phosphonate and sodium methoxide solution. This procedure simplifies the synthesis process and improves efficiency. []

Q3: How is Fluorescent Brightener ER-II typically detected and quantified in textiles?

A3: Ultra Performance Convergence Chromatography (UPC2) coupled with Photo Diode Array (PDA) detection has been identified as a rapid and accurate method for detecting and quantifying ER-II in textiles. This technique allows for the separation and quantification of ER-II alongside other fluorescent whitening agents. []

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